2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a thiazole ring and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved by reacting 4-bromophenyl isothiocyanate with an appropriate amine under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the isoindole and tetrachloro substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Electrophilic Reagents: Bromine (Br2), chlorine (Cl2)
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various heterocyclic compounds .
Scientific Research Applications
2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The compound’s halogen substituents enhance its binding affinity and selectivity . Pathways involved include inhibition of microbial enzymes and disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the isoindole and tetrachloro substituents.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Contains multiple bromophenyl groups but different core structure.
N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Similar thiazole ring but different substituents.
Uniqueness
2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4,5,6,7-TETRACHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a thiazole ring with an isoindole core and multiple halogen substituents.
Properties
Molecular Formula |
C17H5BrCl4N2O2S |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C17H5BrCl4N2O2S/c18-7-3-1-6(2-4-7)8-5-27-17(23-8)24-15(25)9-10(16(24)26)12(20)14(22)13(21)11(9)19/h1-5H |
InChI Key |
RFLZKMZJUVJPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.